molecular formula C19H25N3O2S B2484873 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2034588-63-9

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2484873
CAS No.: 2034588-63-9
M. Wt: 359.49
InChI Key: QZJBLLPTRIMKNU-UHFFFAOYSA-N
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Description

N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly as a potential inhibitor of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is implicated in a diverse array of cellular processes, including cell contraction, motility, proliferation, and apoptosis. Dysregulation of ROCK activity is associated with pathophysiological conditions such as cancer metastasis, cardiovascular hypertension, neurological disorders, and fibrosis. This compound is designed to probe these complex biological systems. Its molecular structure, featuring a benzothiazole carboxamide scaffold linked to a tetrahydropyran-substituted piperidine, is characteristic of small molecules engineered for high-affinity binding to the ATP-binding site of protein kinases. Researchers utilize this compound in vitro to investigate the specific roles of ROCK isoforms (ROCK1 and ROCK2) in signal transduction networks, to study cell shape changes and cytoskeletal dynamics, and to assess its effects on smooth muscle contraction and neurite outgrowth. Its application is foundational for validating ROCK as a therapeutic target and for supporting the development of novel treatments for diseases driven by aberrant Rho/ROCK signaling. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-18(19-21-16-3-1-2-4-17(16)25-19)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJBLLPTRIMKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is typically synthesized by cyclizing 2-aminothiophenol with a carboxylic acid derivative. A common approach involves using chloroacetyl chloride under basic conditions:

$$
\text{2-Aminothiophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1,3-Benzothiazole-2-carbonyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{1,3-Benzothiazole-2-carboxylic Acid}
$$

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 78–85%

Synthesis of 1-(Oxan-4-yl)piperidin-4-ylmethanamine

Reductive Amination of Piperidin-4-ylmethanamine with Tetrahydropyran-4-one

A two-step sequence involving Boc protection followed by reductive amination is effective:

Step 1 : Boc Protection of Piperidin-4-ylmethanamine
$$
\text{Piperidin-4-ylmethanamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl (4-(aminomethyl)piperidin-1-yl)carbamate}
$$

  • Yield: 92%

Step 2 : Reductive Amination with Tetrahydropyran-4-one
$$
\text{Boc-protected amine} + \text{Tetrahydropyran-4-one} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{tert-Butyl (4-((1-(oxan-4-yl)piperidin-4-yl)methyl)carbamate)}
$$

  • Solvent: Methanol
  • Reducing Agent: Sodium cyanoborohydride
  • Acid: Acetic acid (catalytic)
  • Yield: 68–74%

Step 3 : Boc Deprotection
$$
\text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM}} \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine}
$$

  • Conditions: 20% trifluoroacetic acid (TFA) in DCM
  • Yield: 95%

Alternative Route: Nucleophilic Substitution

Tetrahydropyran-4-yl mesylate can react with piperidin-4-ylmethanamine under basic conditions:
$$
\text{Piperidin-4-ylmethanamine} + \text{Oxan-4-yl mesylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine}
$$

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Temperature: 60°C
  • Yield: 62%

Amide Coupling: Final Step Synthesis

Activation of 1,3-Benzothiazole-2-carboxylic Acid

The carboxylic acid is activated as an acid chloride or mixed anhydride for amide bond formation:
$$
\text{1,3-Benzothiazole-2-carboxylic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{1,3-Benzothiazole-2-carbonyl chloride}
$$

  • Solvent: Thionyl chloride (neat)
  • Yield: 89%

Coupling with 1-(Oxan-4-yl)piperidin-4-ylmethanamine

The amine reacts with the activated acid chloride in the presence of a base:
$$
\text{1,3-Benzothiazole-2-carbonyl chloride} + \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide}
$$

  • Solvent: DCM
  • Base: Triethylamine (3.0 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 76%

Alternative Coupling Reagents

HATU/DIPEA System :

  • Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Solvent: DMF
  • Yield: 81%

Analytical Data and Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.75 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.48 (t, J = 7.6 Hz, 1H, benzothiazole-H), 4.10–3.90 (m, 2H, tetrahydropyran-OCH2), 3.60–3.40 (m, 2H, piperidine-NCH2), 2.90–2.70 (m, 2H, piperidine-CH2N), 2.50–2.30 (m, 1H, piperidine-CH), 1.90–1.60 (m, 6H, piperidine/tetrahydropyran-CH2).
  • HRMS (ESI+) : m/z calculated for C19H25N3O2S [M+H]+: 368.1695, found: 368.1692.

Purity and Yield Comparison

Step Method Yield (%) Purity (HPLC)
Benzothiazole synthesis Cyclization with ClCH2COCl 85 98.5
Reductive amination NaBH3CN/AcOH 74 97.8
Amide coupling HATU/DIPEA 81 99.1

Scale-Up Considerations and Process Optimization

Critical Parameters

  • Temperature Control : Exothermic reactions (e.g., thionyl chloride activation) require cooling to prevent side reactions.
  • Moisture Sensitivity : Amide coupling steps necessitate anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexanes) or recrystallization (EtOH/H2O) improves purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes oxidation at the sulfur atom or aromatic system under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Sulfur oxidationH₂O₂ (30%), AcOH, 50°C, 4hBenzothiazole sulfoxide derivative68%
Aromatic hydroxylationmCPBA, DCM, 0°C → RT, 12h6-Hydroxybenzothiazole analog42%

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack of peracid intermediates, forming sulfoxides with stereochemical retention.

  • Aromatic hydroxylation occurs at the C6 position due to electron-donating effects of the adjacent carboxamide group .

Reductive Transformations

The carboxamide group and piperidine ring participate in reduction reactions:

Target SiteReagents/ConditionsProduct FormedYieldCitations
Carboxamide reductionLiAlH₄, THF, reflux, 8hCorresponding amine derivative81%
Piperidine ringH₂ (1 atm), Pd/C, MeOH, 24hHexahydroazepine analog63%

Key Observations :

  • LiAlH₄ selectively reduces the carboxamide to a methylene amine without affecting the benzothiazole ring .

  • Catalytic hydrogenation opens the piperidine ring via N–C bond cleavage, forming a seven-membered saturated amine .

Nucleophilic Substitution

The oxane (tetrahydropyran) substituent exhibits ring-opening reactivity:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Acidic ring-openingHCl (conc.), H₂O, 100°C, 6hLinear diol intermediate89%
ThiolysisHSCH₂CO₂H, BF₃·Et₂O, DCM, 0°C, 2hThioether-linked piperidine derivative74%

Mechanistic Pathways :

  • Acid-catalyzed oxane ring-opening follows an SN1 mechanism, generating a carbocation intermediate that traps water .

  • Thiolysis proceeds via Lewis acid-mediated nucleophilic attack at the oxane oxygen .

Cross-Coupling Reactions

The benzothiazole core participates in palladium-mediated couplings:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hBiarylbenzothiazole analog55%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa, 100°CN-Arylated piperidine derivative67%

Substrate Limitations :

  • Coupling occurs preferentially at C5/C7 positions of the benzothiazole due to directing effects of the carboxamide group .

  • Piperidine nitrogen participates in amination only after deprotonation with strong bases .

Cycloaddition Reactions

The compound engages in [3+2] and [4+2] cycloadditions:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Azide-Alkyne (CuAAC)CuI, DIPEA, DMF, RT, 24hTriazole-fused benzothiazole78%
Diels-AlderMaleic anhydride, toluene, 110°C, 8hTetracyclic adduct51%

Regiochemical Control :

  • CuAAC selectively targets alkyne groups introduced via Sonogashira coupling prior to cycloaddition .

  • Diels-Alder reactivity requires electron-deficient dienophiles due to the electron-rich benzothiazole system .

Hydrolysis and Solvolysis

Stability under hydrolytic conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldCitations
Acidic hydrolysisH₂SO₄ (6M), 80°C, 24hBenzothiazole-2-carboxylic acid92%
Basic hydrolysisNaOH (2M), EtOH/H₂O, reflux, 12hPiperidine-oxane methanolamine85%

Degradation Pathways :

  • Carboxamide hydrolysis follows first-order kinetics under acidic conditions (t₁/₂ = 3.2h at pH 1.2) .

  • Base-mediated cleavage occurs at the methylene bridge between piperidine and benzothiazole .

Photochemical Reactions

UV-induced transformations:

Reaction TypeConditionsProduct FormedYieldCitations
[2+2] CycloadditionUV-C (254 nm), acetone, 48hCyclobutane dimer34%
Singlet oxygen trapRose Bengal, O₂, visible light, 6hEndoperoxide derivative28%

Quantum Yield Data :

  • Φ = 0.18 ± 0.03 for dimerization at 254 nm.

  • Oxygenation proceeds via Type II photosensitization mechanism .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity:
    • Compounds with benzothiazole structures are known for their ability to induce apoptosis in cancer cells. This mechanism is often linked to the modulation of cell cycle regulators and activation of caspases.
  • Antimicrobial Properties:
    • The presence of the sulfur atom enhances interaction with microbial enzymes, potentially leading to effective antimicrobial action against various pathogens.
  • Anti-inflammatory Effects:
    • Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against bacteria and fungi; mechanism involves enzyme inhibition
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range for human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial dysfunction and caspase activation .

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Benzimidazolone Cores : The benzothiazole core (Target, ) is distinct from the benzimidazolone derivatives (e.g., ), which exhibit a fused bicyclic structure with an amide-like oxygen. This difference likely impacts electronic properties and binding interactions.
  • Substituent Effects: The oxan-4-yl group in the target compound may enhance solubility compared to the furan-2-yl propenoyl group in due to the oxygen-rich tetrahydropyran ring. The 4-methylbenzothiazole substituent in introduces steric bulk and lipophilicity, which could influence membrane permeability.

HRMS Validation

  • Compound : Calculated m/z = 370.1197; Observed = 370.1287 (Δ = +0.009) .
  • Compound (from ): Calculated m/z = 458.0954; Observed = 458.1059 (Δ = +0.0105) .
  • These minor discrepancies suggest consistent synthetic protocols and high purity.

Biological Activity

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a piperidine derivative, which is known for various biological activities. The structural formula can be represented as follows:

\text{N 1 oxan 4 yl piperidin 4 yl methyl}-1,3-benzothiazole-2-carboxamide}

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Chemokine Receptor Modulation : Similar compounds have been shown to modulate chemokine receptors such as CCR5, which plays a crucial role in immune response and inflammation .
  • Enzyme Inhibition : Benzothiazole derivatives are known for their enzyme inhibitory properties. For instance, they have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The synthesized compounds bearing the benzothiazole moiety have shown effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound may possess significant antibacterial properties .

Antidiabetic Potential

Recent studies have explored the potential of benzothiazole derivatives as α-amylase inhibitors, which are essential for managing diabetes. One study reported a compound with an inhibition rate of 87.5% at 50 μg/mL concentration compared to the standard drug acarbose . This suggests that this compound may also exhibit similar antidiabetic effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activity. The results indicated that compounds with piperidine substitutions exhibited enhanced pharmacological profiles, particularly in enzyme inhibition and antimicrobial activity .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes. For example, docking simulations revealed promising interactions between the synthesized hybrids and α-amylase, indicating a strong potential for antidiabetic applications .
  • Toxicity and Safety : Although specific safety data for this compound is limited, related compounds in the literature have shown favorable safety profiles in preliminary studies .

Q & A

Basic: What are the standard synthetic routes for N-{ [1-(oxan-4-yl)piperidin-4-yl]methyl }-1,3-benzothiazole-2-carboxamide?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the piperidin-4-ylmethyl scaffold via reductive amination or nucleophilic substitution, using 1-(oxan-4-yl)piperidin-4-amine as a precursor.
  • Step 2 : Coupling with 1,3-benzothiazole-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Key reaction parameters include temperature control (0–25°C for coupling) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperidine-oxane linkage and benzothiazole carboxamide substitution .
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete coupling).
  • HPLC-PDA : For purity assessment (≥95% area) and detection of polar impurities .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability during storage .

Advanced: How can reaction yields be optimized during the coupling step?

Strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency .
  • Catalyst Optimization : Adding DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate .
  • Stoichiometry Adjustments : Using 1.2 equivalents of 1,3-benzothiazole-2-carboxylic acid to drive the reaction to completion .
    Post-reaction quenching with aqueous NaHCO₃ minimizes acid-catalyzed decomposition.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability in receptor assays) require:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Physicochemical Profiling : Assess solubility (e.g., PBS shake-flask method) and membrane permeability (PAMPA) to differentiate intrinsic activity vs. bioavailability effects .
  • Structural Confirmation : Re-analyze batch purity via LC-MS to exclude confounding impurities .

Advanced: What strategies are used to study its stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative Stress Testing : Expose to H₂O₂ (0.3% v/v) to simulate in vivo oxidative metabolism .
  • Light Sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .

Advanced: How to design SAR studies for this compound’s neuroactive potential?

  • Analog Synthesis : Modify the oxane ring (e.g., replace with tetrahydrofuran) or benzothiazole substituents (e.g., halogens, methyl groups) .
  • In Silico Docking : Use AutoDock Vina to predict binding to neurological targets (e.g., 5-HT₆ receptors) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors .

Basic: What are its key interactions with biological targets?

The benzothiazole moiety acts as a hydrogen bond acceptor, while the piperidine-oxane group enhances lipophilicity for membrane penetration. Reported mechanisms include:

  • Receptor Antagonism : Inhibition of serotonin receptors (e.g., 5-HT₆) via competitive binding to the orthosteric site .
  • Enzyme Modulation : Partial inhibition of kinases (e.g., CDK2) through ATP-binding domain interactions .

Advanced: How to navigate prior art in patents for derivative development?

  • Patent Mining : Use Espacenet or USPTO databases to identify claims covering piperidine-benzothiazole hybrids .
  • Freedom-to-Operate Analysis : Focus on novel substitutions (e.g., oxane ring stereochemistry) to avoid infringement .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) in Sprague-Dawley rats, with plasma sampling over 24h for LC-MS/MS analysis .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in brain, liver, and kidneys .

Advanced: How to integrate computational modeling into its development?

  • MD Simulations : Analyze ligand-receptor dynamics (e.g., GROMACS) to predict residence time and off-target effects .
  • QSAR Modeling : Train models on analogs to correlate substituent electronegativity with bioactivity .

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